Product packaging for Butacaine sulfate(Cat. No.:CAS No. 149-15-5)

Butacaine sulfate

Cat. No.: B1668074
CAS No.: 149-15-5
M. Wt: 404.5 g/mol
InChI Key: REAJXHWQEFYUCV-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Research on Butacaine (B1662465) Sulfate (B86663)

Butacaine was first marketed in 1920. wikipedia.orgncats.ioncats.io Early research into butacaine sulfate focused on its synthesis and its properties as a local anesthetic. The synthesis of butacaine involved the addition of metallic sodium to a mixture of allyl alcohol and dibutylamine, yielding 3-dibutylamino-1-propanol. Subsequent esterification of this intermediate with para-nitrobenzoyl chloride and reduction of the nitro group completed the synthesis of butacaine. wikipedia.orgdrugfuture.com

Early studies, such as those by Burnett et al. in 1937 and Kaye and Roberts in 1951, contributed to the understanding of dialkylaminoalkanol esters of p-aminobenzoic acid, a class to which butacaine belongs. wikipedia.orgdrugfuture.com Research in the mid-20th century also included investigations into its physical and chemical properties, such as melting points and solubility in various solvents. drugfuture.com For instance, this compound crystals from n-propanol were reported to have a melting point between 138.5-139.5°C, although another melting point of 100-103°C was also reported. drugfuture.com Its solubility was noted as slowly soluble in water, more rapidly upon heating, quite soluble in warm alcohol and acetone, slightly soluble in chloroform, and practically insoluble in ether. drugfuture.com

Early research also touched upon its interactions with other substances. For example, a note on the detection of atropine (B194438) sulfate in the presence of this compound was published in 1954. drugbank.com Studies in the 1950s and 1970s explored its effects on biological systems, such as the prolongation of the anticoagulant action of heparin with procaine (B135) and butacaine conjugates drugbank.com and its effect on adenine (B156593) nucleotide binding and translocation in rat liver mitochondria drugbank.com. Research in the 1970s also investigated the dimorphism of this compound. drugbank.com

Classification within Anesthetic Compound Families

This compound is classified as a local anesthetic. nih.govncats.io Local anesthetics are drugs that reversibly block nerve conduction when applied locally to nerve tissue at appropriate concentrations. nih.govdrugbank.com They exert their effects on any part of the nervous system and on every type of nerve fiber, leading to both sensory and motor paralysis in the innervated area when in contact with a nerve trunk. nih.govdrugbank.com The action of these anesthetics is completely reversible. nih.govdrugbank.com

Butacaine is an ester local anesthetic, specifically an ester of p-aminobenzoic acid. smolecule.comkoreascience.krdrugfuture.com This places it in the same family as other well-known local anesthetics like procaine and tetracaine (B1683103), which are also p-aminobenzoic acid esters. drugfuture.comresearchgate.net The mechanism of action for nearly all local anesthetics, including this compound, involves reducing the tendency of voltage-dependent sodium channels to activate, thereby inhibiting sodium ion channels in nerve cells and preventing the propagation of pain signals. smolecule.comnih.gov This disruption of sodium ion movement necessary for nerve impulse transmission leads to temporary numbness. smolecule.com

This compound's chemical structure includes a para-aminobenzoate moiety and a dibutylamino group linked by an ester linkage. nih.gov This ester linkage is a key feature distinguishing it from amide-type local anesthetics like lidocaine (B1675312) or bupivacaine. drugbank.comdrugfuture.com The difference in chemical structure between ester and amide local anesthetics contributes to variations in their metabolism, duration of action, and potential for allergic reactions.

Contemporary Research Significance of this compound

While this compound may have seen shifts in its primary clinical applications over time, it continues to hold significance in contemporary academic research. Its well-defined mechanism of action as a sodium channel blocker makes it a valuable tool for studying nerve impulse transmission and the function of voltage-dependent ion channels. Research into the specific details of its mechanism at the molecular level is still ongoing. smolecule.com

This compound has been utilized in animal research as a topical anesthetic for procedures requiring short-term localized numbing. smolecule.com Researchers using it in this context must be mindful of its potency and potential for systemic toxicity at higher doses in animal models. smolecule.com

Furthermore, this compound has been a subject in studies investigating the interactions between local anesthetics and other compounds. Research has explored its potential synergistic effects when combined with other anesthetics or analgesics, highlighting the need for careful monitoring in such combinations. smolecule.com Studies on its oxidation kinetics, for instance, the kinetic study of the oxidation of this compound by sodium N-chlorobenzenesulfonamide (chloramine-B) in an acidic medium, contribute to understanding its chemical behavior and potential degradation pathways. koreascience.krresearchgate.netresearchgate.net Such kinetic studies can provide insights into the stability of the compound under different conditions. researchgate.net

Beyond its direct anesthetic properties, butacaine has been used experimentally as an inhibitor of phospholipase A₂. researchgate.net Studies have compared its effects on phospholipase A₂ activity with other local anesthetics like dibucaine, tetracaine, lidocaine, and procaine, examining their influence on the hydrolysis of phospholipids (B1166683). researchgate.net This highlights its utility as a probe molecule in biochemical research investigating enzyme activity and membrane interactions. Research also suggests potential interactions with mitochondrial function, as indicated by studies on its effect on adenine nucleotide binding and translocation in rat liver mitochondria. drugbank.com

Recent preclinical research has also included butacaine, albeit less frequently than other local anesthetics like lidocaine, in studies examining interactions with chemotherapeutic agents. nih.gov While the focus has often been on other compounds, the inclusion of butacaine in such in vitro studies suggests ongoing academic interest in its potential interactions and effects in various biological contexts. nih.gov

The study of this compound's degradation kinetics remains relevant in understanding the stability and potential fate of this compound in different environments, including biological systems. koreascience.krresearchgate.net

Summary of Research Findings (Examples)

Research AreaKey Findings (Examples)Source(s)
Early Synthesis Methods developed for synthesizing butacaine from precursors like allyl alcohol, dibutylamine, and para-nitrobenzoyl chloride. wikipedia.orgdrugfuture.com
Physical Properties Determination of melting points (e.g., 138.5-139.5°C) and solubility in various solvents. drugfuture.com
Interaction with Heparin Prolongation of heparin's anticoagulant action when combined with butacaine conjugates observed in early studies. drugbank.com
Mitochondrial Effects Effects on adenine nucleotide binding and translocation in rat liver mitochondria studied in the 1970s. drugbank.com
Oxidation Kinetics Kinetic studies on the oxidation of this compound by agents like chloramine-B in acidic media reveal reaction order and influencing factors. koreascience.krresearchgate.netresearchgate.net
Phospholipase A₂ Inhibition Experimental use as an inhibitor of phospholipase A₂ activity, with comparisons to other local anesthetics. researchgate.net
Interactions with Other Drugs Research into potential synergistic effects with other anesthetics/analgesics and interactions that might affect efficacy and safety profiles. smolecule.com
Use in Animal Research Application as a topical anesthetic in animal studies requiring short-term localized numbing. smolecule.com
Interaction with Chemotherapy Included in some preclinical in vitro studies examining interactions between local anesthetics and chemotherapeutic agents, showing potential effects. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32N2O6S B1668074 Butacaine sulfate CAS No. 149-15-5

Properties

CAS No.

149-15-5

Molecular Formula

C18H32N2O6S

Molecular Weight

404.5 g/mol

IUPAC Name

3-(dibutylamino)propyl 4-aminobenzoate;sulfuric acid

InChI

InChI=1S/C18H30N2O2.H2O4S/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;1-5(2,3)4/h8-11H,3-7,12-15,19H2,1-2H3;(H2,1,2,3,4)

InChI Key

REAJXHWQEFYUCV-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O

Canonical SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O

Appearance

Solid powder

Other CAS No.

149-15-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(dibutylamino)propyl 4-aminobenzoate
butacaine
butacaine sulfate
Butaprobenz
butocain

Origin of Product

United States

Synthesis and Derivatization Methodologies of Butacaine Sulfate

Established Synthetic Pathways for Butacaine (B1662465) Base

Traditional synthesis of butacaine base often begins with derivatives of p-aminobenzoic acid or p-nitrobenzoic acid.

Esterification Reactions for p-Aminobenzoic Acid Derivatives

Esterification is a key step in forming the ester linkage present in butacaine. One approach involves the reaction of p-nitrobenzoyl chloride with 3-dibutylamino-1-propanol to yield an ester intermediate wikipedia.orgchemicalbook.com. Alternatively, the synthesis can involve the esterification of p-aminobenzoic acid with an appropriate amino alcohol, such as 3-(dibutylamino)-1-propanol (B43655) quimicaorganica.orgsmolecule.com. This esterification typically requires the presence of an acid catalyst smolecule.com. For instance, Fischer esterification, an acid-catalyzed and reversible reaction, can be used to synthesize esters from carboxylic acids and alcohols researchgate.net. While Fischer esterification is usually catalytic in acid, the presence of a basic group in the substrate, like the amino group in p-aminobenzoic acid, necessitates the use of a stoichiometric amount of acid catalyst as it will consume the acid researchgate.net.

Reduction Methodologies for Intermediate Compounds

Following esterification, a reduction step is often required, particularly if starting from a p-nitrobenzoyl derivative. If p-nitrobenzoyl chloride is used in the esterification, the resulting nitro group on the aromatic ring must be reduced to the amino group to form the butacaine base wikipedia.orgchemicalbook.com. One method involves the reduction of a p-nitrobenzoyl-γ-di-n-butylaminopropanol intermediate by warming it with an excess of iron filings and a small amount of hydrochloric acid chemicalbook.com. Another approach utilizes flow hydrogenation with a 10% Pd/C cartridge to reduce the nitro group to an aniline, achieving quantitative yields under specific conditions (60 °C and 10 bar) mdpi.com.

Sulfation Techniques for Butacaine Sulfate (B86663) Formation

Butacaine sulfate is the sulfate salt of the butacaine base. The formation of the sulfate involves treating the butacaine base with sulfuric acid or another suitable sulfate donor smolecule.com. This process introduces the sulfate group, resulting in the ionic compound this compound. Sulfation, in general, involves the addition of SO₃ or its equivalent to a substrate, leading to substantial changes in properties wikipedia.org.

Advanced Synthetic Approaches and Chemoenzymatic Transformations

Recent advancements in chemical synthesis have explored more efficient and sustainable routes for producing active pharmaceutical ingredients like butacaine. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has been developed for butacaine mdpi.comresearchgate.netmdpi.com. One such flow-based chemoenzymatic method utilizes an immobilized acyltransferase enzyme, MsAcT from Mycobacterium smegmatis, to prepare ester intermediates mdpi.comresearchgate.net. This enzymatic step is followed by a chemical hydrogenation reaction to complete the synthesis of butacaine mdpi.comresearchgate.net. This approach has demonstrated the ability to produce butacaine in gram scale with excellent yields (>99%) and reduced reaction times compared to traditional batch processes mdpi.comresearchgate.net. Such methods aim to increase atom economy and reduce waste generation researchgate.net.

Design and Synthesis of Novel this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of local anesthetics like butacaine are pursued to investigate structure-activity relationships and potentially develop compounds with improved properties such as potency, duration of action, or reduced toxicity rsc.orgrsc.org. Butacaine itself is considered an analogue of procaine (B135), sharing the p-aminobenzoate structure which is recognized as important for local anesthetic activity rsc.org. The general structure of many local anesthetics, including butacaine analogues, consists of a lipophilic aromatic ring, an intermediate connecting functional group (like an ester or amide), and a hydrophilic amine group rsc.orgmdpi.com. Research in this area involves modifying these structural components. For example, studies have explored replacing the piperidine (B6355638) fragment in other local anesthetics with spirocyclic amino acids to enhance activity and duration univ.kiev.ua. The design of novel sodium channel blockers has also utilized overlapping structural features of existing local anesthetics like butacaine and other compounds nih.gov.

Data Table: Illustrative Synthesis Steps for Butacaine Base (General Pathways)

StepReaction TypeStarting Material ExampleIntermediate Product ExampleKey Reagents/Conditions (Illustrative)
Pathway 1
Step 1Conjugate AdditionAllyl alcohol, Dibutylamine3-dibutylamino-1-propanolMetallic sodium wikipedia.org
Step 2Esterification3-dibutylamino-1-propanol, p-nitrobenzoyl chloridep-nitrobenzoyl-γ-di-n-butylaminopropanol- wikipedia.orgchemicalbook.com
Step 3Reductionp-nitrobenzoyl-γ-di-n-butylaminopropanolButacaine baseIron filings, HCl (heating) chemicalbook.com or H₂, Pd/C (flow) mdpi.com
Pathway 2
Step 1Esterificationp-aminobenzoic acid, 3-(dibutylamino)-1-propanolButacaine baseAcid catalyst (e.g., H₂SO₄) smolecule.comresearchgate.net
Chemoenzymatic Pathway
Step 1Enzymatic EsterificationSubstrate, NucleophileEster intermediateImmobilized MsAcT enzyme mdpi.comresearchgate.net
Step 2HydrogenationEster intermediate (nitro)Butacaine baseH₂, Pd/C (flow) mdpi.com

Note: This table provides illustrative examples based on described pathways and may not represent all possible variations or specific reaction conditions.

Detailed Research Findings Example (Chemoenzymatic Synthesis):

Research has shown that a flow-based chemoenzymatic synthesis of butacaine, procaine, and procainamide (B1213733) can be achieved using an immobilized acyltransferase from Mycobacterium smegmatis (MsAcT) mdpi.comresearchgate.net. This enzyme efficiently catalyzes the formation of ester intermediates in gram scale mdpi.comresearchgate.net. Subsequently, a flow hydrogenation step using a 10% Pd/C cartridge effectively reduces the nitro group, leading to the desired products in high yields mdpi.com. This integrated approach allows for a substantial reduction in reaction time compared to traditional batch methods mdpi.com.

Molecular Mechanism of Action of Butacaine Sulfate

Interactions with Voltage-Gated Sodium Channels

Butacaine (B1662465) sulfate (B86663) exerts its effects by interacting directly with voltage-gated sodium channels. These interactions lead to a block of ion flow through the channel pore. nih.govresearchgate.net Local anesthetics generally exhibit state-dependent binding, showing higher affinity for the open and inactivated states of the channel compared to the resting state. nih.gov

Reversible Binding Dynamics and Ionic Flux Inhibition

Butacaine sulfate reversibly binds to a site within the inner pore of the voltage-gated sodium channel. drugbank.comnih.gov This binding physically obstructs the passage of sodium ions through the channel, thereby inhibiting ionic flux. The reversible nature of the binding means that as the concentration of this compound decreases, the drug dissociates from the channel, allowing normal channel function to resume. medchemexpress.com This reversible block is the basis for the temporary nature of local anesthesia. The inhibition of sodium influx prevents the rapid depolarization phase of the action potential, effectively blocking nerve impulse conduction. mims.comdrugbank.comdrugbank.com

Membrane Interactions and Biophysical Mechanisms

In addition to direct interaction with sodium channels, this compound can also interact with the lipid bilayer component of the cell membrane, influencing its physical properties. nih.govcore.ac.ukresearchgate.net

This compound Interaction with Phospholipid Bilayers

This compound, being an amphiphilic molecule with both hydrophobic and hydrophilic regions, can partition into the phospholipid bilayer of the cell membrane. nih.gov The hydrophobic portion interacts with the lipid tails, while the charged amino group can interact with the polar head groups of phospholipids (B1166683). nih.govcore.ac.uk This interaction can alter the fluidity and organization of the membrane lipids. Studies using techniques like fluorescence polarization have shown that local anesthetics can increase the fluidity of phospholipid membranes, particularly those containing acidic phospholipids. nih.govcore.ac.uknih.gov The extent of this interaction can depend on the ionization state of the local anesthetic and the lipid composition of the membrane. core.ac.uknih.gov

Influence on Cation Binding within Cellular Membranes

Comparative Molecular Mechanisms with Other Local Anesthetics

This compound belongs to the amino ester class of local anesthetics, which also includes compounds like procaine (B135) and tetracaine (B1683103). slideshare.netgoogle.com While the fundamental mechanism of blocking voltage-gated sodium channels is shared among most local anesthetics, there can be differences in their specific binding kinetics, affinity for different channel states, and interactions with membrane lipids.

For instance, the potency and duration of action can vary among local anesthetics, which is often related to their lipid solubility and protein binding. semanticscholar.orguobaghdad.edu.iq Tetracaine, another ester-type anesthetic, is generally considered more potent and longer-acting than procaine. semanticscholar.orguobaghdad.edu.iq These differences in pharmacological profiles likely stem from variations in how strongly they interact with the sodium channel pore, their ability to partition into and interact with the lipid bilayer, and their susceptibility to metabolism. semanticscholar.orggoogle.com Comparative studies have investigated the ability of different local anesthetics, including butacaine, tetracaine, and procaine, to interact with phospholipids, showing variations in their potency in inducing changes like phospholipid coagulation. semanticscholar.org

Structure Activity Relationship Sar and Computational Modeling of Butacaine Sulfate

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies utilize mathematical models to correlate the biological activity of a series of compounds with their physicochemical properties slideshare.net. These studies can help to quantify the impact of different molecular features on the observed activity, providing a predictive framework for drug design slideshare.net. For local anesthetics like butacaine (B1662465), QSAR models typically consider parameters related to lipophilicity, electronic effects, and steric factors slideshare.net.

Hammett Substitution Constants and Electronic Effects

Hammett substitution constants (σ) are widely used in QSAR studies to quantify the electronic effects of substituents on an aromatic ring slideshare.netnumberanalytics.commdpi.com. These constants reflect the electron-donating or electron-withdrawing nature of a substituent and its influence on the reactivity or properties of a molecule numberanalytics.commdpi.com. For butacaine sulfate (B86663), which contains a para-aminobenzoate moiety, electronic effects of substituents on the aromatic ring can influence the electron density around the ester group and the amine group, potentially affecting its interaction with the sodium channel target and its metabolic stability rsc.orgrsc.org. Electron-withdrawing groups might alter the pKa of the amine, affecting its ionization state at physiological pH, which is critical for membrane penetration and receptor binding. Conversely, electron-donating groups could have different effects. Studies on related local anesthetics have shown that electrically active substituents on the aromatic ring can impact anesthetic potency rsc.orgrsc.org.

Steric and Lipophilic Contributions to Activity

Steric and lipophilic properties also play significant roles in the activity of local anesthetics. Lipophilicity, often quantified by parameters like the partition coefficient (log P), influences a compound's ability to cross biological membranes, such as the nerve sheath and the neuronal membrane, to reach its site of action within the sodium channel slideshare.net. Butacaine sulfate has a CLOGP of 5.01 drugcentral.org, suggesting a relatively high lipophilicity compared to some other local anesthetics. Steric factors, related to the size and shape of substituents, can affect the binding affinity of the molecule to its target site within the sodium channel due to spatial constraints slideshare.net. The bulky dibutylamino group in butacaine contributes significantly to its steric profile and lipophilicity, which are important determinants of its potency and duration of action. QSAR models often incorporate parameters like Taft's steric factor (Es) to account for these effects slideshare.net. Studies on local anesthetics have indicated that increasing lipophilicity can enhance activity, although there is often an optimal range beyond which increased lipophilicity can lead to increased toxicity or sequestration in lipid bilayers, reducing the free concentration available to interact with the target slideshare.net.

Molecular Dynamics Simulations and Binding Site Analysis

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time frontiersin.orgmdpi.commdpi.com. Applied to this compound and its interaction with voltage-gated sodium channels, MD simulations can provide insights into the dynamic behavior of the ligand and the protein, the stability of the ligand-target complex, and the specific interactions occurring at the binding site frontiersin.orgmdpi.comoncotarget.com. These simulations can help to refine the understanding of ligand-target interactions beyond a static view, showing how the molecule moves and conforms within the binding pocket and identifying key residues involved in anchoring the ligand frontiersin.orgmdpi.com. By analyzing the trajectories from MD simulations, researchers can gain a more detailed picture of the binding pose, the strength of interactions (e.g., hydrogen bonds, hydrophobic contacts), and conformational changes in the channel induced by ligand binding frontiersin.orgmdpi.comoncotarget.com. While specific MD studies solely focused on this compound were not extensively found in the search results, MD simulations are a standard tool in studying ligand-channel interactions for local anesthetics mdpi.com.

De Novo Design Strategies for Enhanced this compound Derivatives

De novo drug design involves creating novel molecular structures with desired properties from scratch, often guided by information about the target binding site or a pharmacophore model paruluniversity.ac.inarkajainuniversity.ac.in. Based on the SAR and computational modeling studies of this compound, de novo design strategies could be employed to design new derivatives with potentially enhanced properties, such as improved potency, longer duration of action, or reduced toxicity. This would involve modifying the different parts of the butacaine structure – the aromatic ring, the ester linkage, and the aminoalkyl chain – while considering the insights gained from QSAR on the optimal balance of electronic, steric, and lipophilic properties, as well as the critical features identified through pharmacophore modeling and the dynamic interactions observed in MD simulations rsc.orgrsc.orgvolkamerlab.orgmdpi.com. Computational tools can generate novel structures that fit the pharmacophore requirements or the dimensions and chemical properties of the binding site, followed by in silico screening and evaluation using methods like molecular docking and predicted ADME properties before chemical synthesis and biological testing arxiv.orgarkajainuniversity.ac.injhas-bwu.com.

Chemical Reactivity and Degradation Kinetics of Butacaine Sulfate

Oxidation Processes and Mechanistic Studies

Butacaine (B1662465) sulfate (B86663) is susceptible to oxidation, and studies have explored the mechanisms involved in these processes. researchgate.netsmolecule.comkoreascience.krkoreascience.kr

Reaction with N-Chlorobenzenesulfonamide (Chloramine-B)

A significant amount of research has been dedicated to studying the kinetics and mechanism of the oxidation of butacaine sulfate by sodium N-chlorobenzenesulfonamide, commonly known as Chloramine-B (CAB), in an acidic environment, specifically using perchloric acid (HClO₄). researchgate.netkoreascience.krkoreascience.kr This reaction has been investigated at temperatures such as 303 K. researchgate.netkoreascience.krkoreascience.kr Chloramine-B acts as a mild oxidant in this reaction. koreascience.kr The stoichiometry of the reaction between this compound and Chloramine-B has been determined to be 1:2, meaning that two moles of Chloramine-B are consumed for every one mole of this compound. researchgate.netkoreascience.krkoreascience.kr The products resulting from the oxidation of this compound by Chloramine-B have been identified through spectral analysis. researchgate.netkoreascience.krkoreascience.kr Analysis of the organic products after the reaction in the presence of HClO₄ indicated the formation of the corresponding acid and dibutyl amine. koreascience.kr These oxidation products were separated using column chromatography and confirmed by GCMS analysis. koreascience.kr

Hydrolytic Stability and Degradation Pathways (Theoretical)

Information specifically detailing the hydrolytic stability and theoretical degradation pathways of this compound in the provided search results is limited. However, as an ester of p-aminobenzoic acid, this compound contains an ester linkage that is generally susceptible to hydrolysis. smolecule.comresearchgate.net Hydrolytic degradation typically involves the reaction with water, often catalyzed by acids or bases, leading to the cleavage of the ester bond. This process would theoretically yield p-aminobenzoic acid and the corresponding aminoalcohol (or its protonated form). The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.net

Photodegradation Mechanisms and Photostability Enhancement

Specific studies on the photodegradation mechanisms and methods for enhancing the photostability of this compound were not extensively detailed in the search results. However, many organic compounds, especially those containing aromatic rings and other chromophores, can undergo photodegradation when exposed to light, particularly UV radiation. wikipedia.orgmdpi.com this compound's structure, which includes an aminobenzoate moiety, suggests a potential for photodegradation. smolecule.com Photodegradation can occur through direct absorption of light (direct photolysis) or indirectly through reactions with photochemically produced species (indirect photolysis). wikipedia.orgmdpi.com These processes can lead to various degradation pathways, including bond cleavage and the formation of radical species. wikipedia.orgnih.gov General strategies for improving the photostability of pharmaceutical compounds involve formulation techniques and protective packaging to minimize light exposure. researchgate.netgoogleapis.com

Influence of Environmental Factors on this compound Stability

The stability of this compound is influenced by various environmental factors. researchgate.net Studies on its oxidation by Chloramine-B have shown that acid concentration and the dielectric constant of the medium play a role in the reaction rate. researchgate.netkoreascience.krkoreascience.kr While a comprehensive analysis of all environmental factors is not present in the provided results, it is understood that factors such as temperature, pH, light exposure, and the presence of oxidizing or hydrolytic agents in the environment can impact the degradation kinetics of this compound. researchgate.net this compound is reported to exhibit stability under normal conditions, suggesting that significant decomposition does not occur readily without specific environmental triggers or catalysts. smolecule.com Recommended storage conditions, such as keeping the compound in a tightly closed container in a dry, cool, and well-ventilated area, and protecting it from incompatible materials, are crucial for maintaining its stability. chemicalbook.in Specific temperature recommendations for storage include -20°C for long-term storage and 0-4°C for short-term storage in a dry and dark environment. smolecule.com

Analytical Methodologies for Butacaine Sulfate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating butacaine (B1662465) sulfate (B86663) from complex matrices and for its subsequent quantification. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of butacaine sulfate. Method development in HPLC involves optimizing parameters such as column selection, mobile phase composition, and detection wavelength to achieve adequate separation and sensitivity for this compound and potential impurities. Reversed-phase columns are commonly employed for the separation of non-polar or moderately polar compounds like this compound. mastelf.com The mobile phase typically consists of a mixture of a buffer solution (with controlled pH) and an organic solvent such as acetonitrile (B52724). mastelf.comsciensage.info UV-Vis detectors are frequently used in conjunction with HPLC for this compound analysis, often at wavelengths around 210 nm, where the compound exhibits significant absorbance due to its aromatic ring. sciensage.info

Research has demonstrated the successful development and validation of HPLC methods for the quantification of this compound. For instance, a method for the simultaneous estimation of salbutamol (B1663637) sulfate and theophylline (B1681296) in a cough syrup formulation utilized a C18 column with a mobile phase of acetonitrile and water, achieving separation and quantification of the analytes. researchgate.net While this specific study focused on salbutamol sulfate, the principles of reversed-phase HPLC method development and the use of C18 columns and acetonitrile/water mobile phases are directly applicable to this compound due to its similar chemical nature as an ester.

Gas Chromatography (GC) and Mass Spectrometry (MS) Applications

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is another powerful technique applicable to the analysis of this compound, particularly for the identification and quantification of volatile or semi-volatile components and degradation products. GC separates compounds based on their boiling points and interaction with the stationary phase, while MS provides structural information based on the mass-to-charge ratio of fragmented ions. clu-in.org

GC-MS has been utilized in studies involving the oxidation of this compound. In one kinetic study, GC-MS analysis was employed to confirm the identity of oxidation products of this compound, such as the corresponding acid and dibutyl amine, after separation by column chromatography. koreascience.kr The GC-MS data obtained were interpreted in accordance with the observed structures of the degradation products. koreascience.kr This highlights the utility of GC-MS in elucidating the degradation pathways of this compound.

Capillary Electrophoresis for Purity Assessment

Capillary Electrophoresis (CE) is an analytical technique that separates analytes based on their charge-to-size ratio in a capillary tube filled with an electrolyte solution under the influence of an electric field. CE can be a valuable tool for assessing the purity of this compound. jagannathuniversity.org While specific studies on this compound purity assessment using CE were not extensively detailed in the search results, the technique, particularly Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS), is a recognized method for purity analysis of pharmaceutical components. csic.es CE-SDS separates proteins based on their molecular weight, and similar principles can be applied to charged small molecules like this compound to identify and quantify impurities based on differences in their electrophoretic mobility. csic.es

Spectroscopic Characterization Methods

Spectroscopic methods provide valuable information about the structure, functional groups, and interactions of this compound by examining its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules and studying intermolecular interactions. lew.ro While direct studies detailing NMR of this compound for interaction studies were not prominently featured, NMR spectroscopy is a well-established method for investigating the binding of small molecules to proteins and other biomolecules. lew.ronih.gov Chemical shift perturbations observed in the NMR spectrum of a molecule upon the addition of a binding partner can indicate interaction sites and conformational changes. nih.gov This principle can be applied to study the interaction of this compound with biological targets or other molecules of interest in research settings. NMR can also be used for quantitative analysis and purity evaluation of drug substances. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used for the structural elucidation and characterization of organic compounds like this compound. itwreagents.comdrawellanalytical.com

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. itwreagents.comfiveable.me Characteristic absorption bands in the IR spectrum can confirm the presence of functional groups such as amine (N-H stretch), ester (C=O stretch), and aromatic ring (C=C stretch) in this compound. tsijournals.com The infrared spectrum between 500 and 1600 cm-1 is often referred to as the "fingerprint" region and can be used to establish the identity of a compound by comparison to reference spectra. itwreagents.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which is related to electronic transitions within the molecule. itwreagents.comdrawellanalytical.com Compounds with chromophores, such as the aromatic ring in this compound, exhibit characteristic absorption maxima in the UV-Vis spectrum. fiveable.me UV-Vis spectroscopy is useful for the quantitative analysis of this compound in solution based on its absorbance at a specific wavelength (e.g., 210 nm) sciensage.info and can also provide information about the electronic structure of the molecule. itwreagents.comdrawellanalytical.com The combination of IR and UV-Vis spectroscopy provides valuable data for confirming the structure and purity of this compound during synthesis and analysis. nih.govitwreagents.comnih.gov

TechniqueApplicationKey Information ProvidedRelevant Functional Groups/Structural Features
HPLC Separation and QuantificationPurity, ConcentrationOverall structure (polarity, size)
GC-MS Identification and QuantificationMolecular weight, Fragmentation patternVolatility, Structure of parent and fragments
Capillary Electrophoresis Purity AssessmentCharge-to-size ratio, Electrophoretic mobilityCharge distribution, Size
NMR Spectroscopy Structural Elucidation, Interaction StudiesMolecular structure, Intermolecular contactsAtomic environment, Connectivity, Dynamics
IR Spectroscopy Structural ElucidationFunctional groups, Molecular vibrationsSpecific bonds (C-H, C=O, N-H, etc.)
UV-Vis Spectroscopy Structural Elucidation, QuantificationElectronic transitions, ConcentrationChromophores (e.g., aromatic rings)

Stability-Indicating Analytical Method Development and Validation

The development and validation of stability-indicating analytical methods are crucial for assessing the quality of this compound over time and under various environmental conditions. These methods are designed to accurately detect, separate, and quantify the active compound and its degradation products. biopharminternational.comopenaccessjournals.comunr.edu.ar High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. openaccessjournals.comresearchgate.netscielo.brresearchgate.netijnrd.orgscielo.br

Forced degradation studies are an essential part of developing stability-indicating methods. biopharminternational.comopenaccessjournals.comunr.edu.arresearchgate.netscielo.brresearchgate.net These studies involve subjecting the drug substance or product to various stress conditions, such as elevated temperature, humidity, light exposure (UV-VIS), and different pH levels (acidic, alkaline), as well as oxidative conditions. biopharminternational.comopenaccessjournals.comunr.edu.arresearchgate.netscielo.brresearchgate.netresearchgate.net The goal is to generate degradation products that may form during storage or manufacturing, allowing analytical methods to demonstrate their specificity by separating these degradants from the intact drug. biopharminternational.comopenaccessjournals.comunr.edu.arresearchgate.net

While specific detailed research findings on this compound stability-indicating method development were not extensively detailed in the search results beyond a mention of its degradation kinetics under specific oxidation conditions researchgate.netresearchgate.net, general principles and examples from studies on other sulfate salts and local anesthetics highlight the typical approach.

For instance, studies on other compounds like salbutamol sulfate and levosalbutamol sulfate demonstrate the application of RP-HPLC for stability-indicating method development. researchgate.netscielo.brresearchgate.netcsfarmacie.cz These methods often involve optimizing mobile phase composition (e.g., methanol, water, buffers, ion-pair reagents), stationary phase (e.g., C18 columns), flow rate, and detection wavelength (commonly UV detection). researchgate.netscielo.brresearchgate.netijnrd.org Validation of these methods involves confirming parameters such as accuracy, precision, specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness, in accordance with regulatory guidelines like those from the ICH. researchgate.netscielo.brijnrd.orgscielo.brresearchgate.net

Forced degradation studies on other sulfate compounds have shown varying degrees of degradation under different stress conditions. For example, levosalbutamol sulfate showed significant degradation under oxidative stress, moderate degradation in alkaline and thermal conditions, and was found to be stable under acidic and UV stress. researchgate.netscielo.br This underscores the importance of evaluating multiple stress conditions to understand the degradation pathways of a compound.

The development of a stability-indicating method for this compound would similarly involve characterizing its behavior under these stress conditions to identify potential degradation products and ensure the analytical method can effectively monitor them over time. The method must be able to separate the active ingredient from all potential degradation products and impurities. unr.edu.arresearchgate.net Mass balance studies are often performed to confirm that the accountability of the stressed sample is close to 100% (sum of the intact drug and its degradation products), demonstrating the method's ability to detect all significant degradants. unr.edu.ar

While specific data tables for this compound stability studies were not found, the general methodology for developing stability-indicating HPLC methods involves generating data on peak separation, peak purity, and the response of the drug and its degradants under various conditions. This data is then used to validate the method's suitability for stability testing.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound120185
Butacaine2480
Sulfuric Acid1118
Procaine (B135) hydrochloride7416
Salbutamol sulfate65826
Levosalbutamol sulfate65826 (Note: Levosalbutamol is the (R)-enantiomer of Salbutamol. PubChem CID 65826 is for Salbutamol, which is a racemic mixture or unspecified stereochemistry. A specific CID for Levosalbutamol sulfate might differ, but 65826 is the closest relevant CID found.)
Potassium iodide4873

Data Tables

Based on the provided search results, the most detailed quantitative data suitable for a data table relates to the optical crystallographic properties observed during the microscopic identification of this compound when reacted with potassium iodide.

PropertyValueTolerance
Axial Angle (2E)60 degrees±
Optical SignPositiveN/A
Refractive Index (α)1.570± 0.002
Refractive Index (β)1.580± 0.002
Refractive Index (γ)> 1.734± 0.002

Pharmacokinetic and Pharmacodynamic Research on Butacaine Sulfate Excluding Clinical Human Data

Absorption and Distribution Studies (Theoretical Models)

Theoretical models are utilized to predict and understand the potential absorption and distribution characteristics of butacaine (B1662465) sulfate (B86663). The pH-partition hypothesis, a classical model, suggests that the absorption of a drug is favored when it is in its uncharged form, as this form can more readily cross biological membranes researchgate.net. Butacaine, as an ester of p-aminobenzoic acid, contains a basic nitrogen atom which can be protonated, influencing its ionization state based on the surrounding pH uogqueensmcf.com.

Studies employing artificial membrane permeability assays, such as PAMPA (Parallel Artificial Membrane Permeability Assay), can provide insights into the passive permeability of compounds like butacaine across lipid membranes at different pH values researchgate.net. These in vitro methods, sometimes coupled with computational approaches, aim to mimic the biological absorption process and can help predict how readily butacaine might be absorbed from various sites, although specific published data for butacaine sulfate using these models in isolation were not extensively found in the immediate search results. However, butacaine has been included in studies assessing the application of ionic mobility-pore models to the transport of local anesthetics across the epidermis medkoo.com.

Theoretical distribution studies often consider factors such as a drug's lipophilicity, ionization state, and protein binding capacity, as these properties influence how a compound distributes into tissues and fluids within an organism drhazhan.com. While specific detailed theoretical distribution models for this compound were not prominently featured in the search results, its classification as a local anesthetic implies interactions with nerve tissues and membranes, which would be central to any distribution model smolecule.com.

Biotransformation Pathways and Metabolite Identification (Theoretical/Enzymatic)

The biotransformation of this compound is expected to primarily involve enzymatic processes, consistent with the metabolism of other ester-type local anesthetics. Drug metabolism generally occurs in phases, primarily in the liver, but also in other tissues slideshare.netmayoclinic.org. These processes convert lipophilic compounds into more polar, water-soluble metabolites that are more easily excreted from the body slideshare.netwikipedia.orgopenaccessjournals.com.

Ester Hydrolysis Mechanisms (e.g., Cholinesterase Activity)

Ester local anesthetics, including this compound, are known to undergo hydrolysis csopccsu.comscribd.com. This hydrolysis is often catalyzed by esterase enzymes, such as cholinesterases scribd.com. Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase enzyme primarily produced in the liver and found in plasma, which plays a significant role in the hydrolysis of choline (B1196258) esters and can accommodate larger molecules in its active site nih.govmdpi.com. Acetylcholinesterase (AChE), or "true" cholinesterase, is primarily found in nervous tissues and neuromuscular junctions and is more specific for acetylcholine (B1216132) nih.gov. The hydrolysis of this compound is theoretically mediated by these esterases, breaking the ester bond and yielding metabolites. This enzymatic breakdown is a key detoxification pathway for ester-type local anesthetics mayoclinic.org.

Phase I and Phase II Metabolic Reactions

Drug metabolism is broadly categorized into Phase I and Phase II reactions slideshare.netwikipedia.orgopenaccessjournals.com.

Phase I Reactions: These reactions typically introduce or expose functional groups on the parent drug molecule through processes such as oxidation, reduction, or hydrolysis slideshare.netwikipedia.orgopenaccessjournals.com. For butacaine, beyond the ester hydrolysis, theoretical Phase I reactions could involve oxidative processes, potentially mediated by cytochrome P450 (CYP) enzymes, although ester hydrolysis is generally the dominant pathway for this class of compounds mayoclinic.organeskey.com. CYP enzymes are a superfamily of heme enzymes largely responsible for the metabolism of xenobiotics and are involved in oxidative reactions like hydroxylation and dealkylation aneskey.comupol.cz.

Phase II Reactions: Following Phase I metabolism, or sometimes acting directly on the parent compound if it possesses suitable functional groups, Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules wikipedia.orgopenaccessjournals.comlongdom.org. These conjugation reactions, catalyzed by transferase enzymes, attach polar groups such as glucuronic acid, sulfate, glutathione (B108866), glycine, or amino acids to the molecule, significantly increasing its water solubility and facilitating excretion wikipedia.orgopenaccessjournals.comlongdom.orgresearchgate.net. Common Phase II reactions include glucuronidation (catalyzed by UDP-glucuronosyltransferases or UGTs), sulfation (catalyzed by sulfotransferases or SULTs), acetylation (catalyzed by N-acetyltransferases or NATs), and glutathione conjugation (catalyzed by glutathione S-transferases or GSTs) openaccessjournals.comupol.czlongdom.orgresearchgate.netdrughunter.com. While specific conjugated metabolites of this compound were not detailed in the search results, it is theoretically susceptible to these conjugation pathways, particularly if Phase I metabolism generates hydroxylated or other suitable functional groups. Studies on other local anesthetics like lidocaine (B1675312) and ropivacaine (B1680718) have shown that hydroxylated metabolites can undergo sulfation and glucuronidation catalyzed by various human sulfotransferases and UDP-glucuronosyltransferases nih.govdrugbank.com.

Theoretical Excretion Pathways

The excretion of this compound and its metabolites is primarily influenced by their physicochemical properties, particularly their water solubility slideshare.netwikipedia.orgopenaccessjournals.com. Following extensive metabolism into more polar and water-soluble conjugates during Phase II, the metabolites are theoretically more readily eliminated from the body openaccessjournals.comlongdom.orgresearchgate.net.

The primary route of excretion for many water-soluble drug metabolites is via the kidneys, through glomerular filtration, tubular secretion, and tubular reabsorption bitmesra.ac.inparuluniversity.ac.inkluniversity.in. Unchanged butacaine, being less polar than its conjugated metabolites, would theoretically be subject to a greater degree of tubular reabsorption, depending on the urinary pH researchgate.net. However, the rapid and extensive hydrolysis and subsequent conjugation of butacaine are expected to lead to the predominant excretion of its more polar metabolites in the urine mayoclinic.org. Other potential excretion pathways, such as biliary excretion, may also play a role, particularly for larger or more lipophilic conjugates openaccessjournals.com.

Drug-Drug Interaction Mechanisms at a Molecular and Systemic Level

Drug-drug interactions involving this compound can occur through various mechanisms, including pharmacokinetic and pharmacodynamic interactions ukzn.ac.zaukim.mknih.gov. Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of this compound or co-administered drugs ukzn.ac.zaukim.mk. Pharmacodynamic interactions involve synergistic or antagonistic effects at the site of action or on physiological systems ukzn.ac.zaukim.mk.

At a molecular level, this compound exerts its primary effect by reversibly binding to and inhibiting voltage-gated sodium channels in nerve cell membranes, thereby blocking the initiation and propagation of action potentials and producing local anesthesia smolecule.com. Interactions at this level with other drugs that affect ion channels or neuronal excitability are theoretically possible.

Systemic interactions can arise from the combined effects of this compound and other drugs on various physiological systems. For example, interactions affecting cardiovascular or central nervous system function are potential considerations when butacaine is administered with other agents that influence these systems.

Synergistic Anesthetic/Analgesic Interactions

Synergistic interactions occur when the combined effect of two or more drugs is greater than the sum of their individual effects ukim.mkembopress.orgembopress.org. This compound, as a local anesthetic, may exhibit synergistic interactions with other anesthetic or analgesic agents smolecule.com. This synergy can occur at the pharmacodynamic level, where the drugs act on similar or complementary targets to enhance pain relief or anesthetic effect ukim.mk. For instance, combining butacaine with other local anesthetics or systemic analgesics could theoretically lead to an enhanced blockade of pain signals or a reduction in the required dose of each agent to achieve a desired effect smolecule.comukim.mk. The mechanisms underlying such synergy could involve effects on multiple types of ion channels, different components of the pain pathway, or alterations in membrane properties that enhance the binding or action of the anesthetic agents smolecule.comsemanticscholar.org. Research into the interactions of this compound suggests it may have synergistic effects when combined with other anesthetics or analgesics smolecule.com.

Interactions Affecting Neuromuscular Blocking Activities

Studies have indicated that local anesthetics, including butacaine, can interact with neuromuscular blocking agents. Local anesthetics have the potential to potentiate the effects of both depolarizing and non-depolarizing neuromuscular blocking agents. nih.gov This potentiation is a significant consideration in research settings involving the use of neuromuscular blockade. For instance, butacaine may increase the neuromuscular blocking activities of compounds such as cisatracurium. drugbank.com

The interaction between local anesthetics and neuromuscular blocking drugs can enhance the induced block. researchgate.net This enhancement is of research interest for various agents, including volatile anesthetics, certain antimicrobials (such as aminoglycosides, tetracyclines, polymyxins, and clindamycin), and magnesium. nih.govresearchgate.net Conversely, some medications, such as certain anticonvulsants (like phenytoin (B1677684) and carbamazepine), may lead to resistance to non-depolarizing neuromuscular blocking drugs. researchgate.net

Research on the interactions affecting neuromuscular blockade often involves assessing the duration and intensity of the block. Studies utilize methods such as train-of-four (TOF) stimulation to monitor the extent of neuromuscular blockade in experimental settings. nih.gov

While specific detailed data tables on this compound's potentiation of neuromuscular blockers in non-human research models were not extensively found in the immediate search results, the general principle that local anesthetics can potentiate these effects is established in the literature concerning neuromuscular blockade interactions. nih.govresearchgate.net

Interactions with Mitochondrial Permeability Transition

Butacaine has been shown to interact with mitochondria, specifically influencing the mitochondrial permeability transition (MPT). The MPT is characterized by an abrupt increase in the permeability of the inner mitochondrial membrane to solutes with a molecular weight below approximately 1500 Da. ucl.ac.uknih.gov This transition is linked to the opening of a channel known as the mitochondrial permeability transition pore (mPTP). ucl.ac.uknih.gov Opening of the mPTP can lead to the collapse of mitochondrial membrane potential, bioenergetic failure, and mitochondrial swelling. ucl.ac.uk

Research has investigated the effect of butacaine on adenine (B156593) nucleotide binding and translocation in isolated mitochondria, such as those from rat liver. drugbank.com These studies contribute to understanding how butacaine might influence mitochondrial function at a molecular level.

The mitochondrial permeability transition is a calcium-dependent phenomenon, and its regulation involves various factors, including cyclophilin D. frontiersin.orglu.se Compounds that interact with mitochondrial components or processes, such as butacaine influencing adenine nucleotide translocation, can potentially affect the propensity for MPT. drugbank.com

Studies on mitochondrial permeability transition often involve measuring mitochondrial swelling, changes in membrane potential, and the release of pro-apoptotic proteins like cytochrome c from the intermembrane space. lu.se The interaction of butacaine with mitochondrial membranes and transport systems suggests a potential to modulate these processes.

Comparative Pharmacology and Biophysical Studies of Butacaine Sulfate

Comparative Analysis with Procaine (B135) and Tetracaine (B1683103) Derivatives

Local anesthetics, including butacaine (B1662465), procaine, and tetracaine, share a common structural motif consisting of a lipophilic aromatic ring, an intermediate chain (ester or amide), and a hydrophilic amino terminus. nih.govmhmedical.com Butacaine is an amino ester derivative of p-aminobenzoic acid. nih.gov Procaine is also an amino ester of the same acid, while tetracaine is another ester local anesthetic. wikipedia.orgwikipedia.org The variations in the intermediate chain and the terminal amino group among these compounds contribute to their differing pharmacological profiles, including potency, onset, and duration of action. mhmedical.comnih.govnih.gov

Procaine is generally classified as a low potency, short-duration local anesthetic with a slow onset. nih.govnih.gov Tetracaine, on the other hand, is characterized by high potency and a longer duration of action, although it also has a longer latency period compared to some other anesthetics like lidocaine (B1675312). nih.gov While specific comparative data for butacaine sulfate (B86663) directly against a wide range of derivatives were not extensively detailed in the search results, the general principles governing the structure-activity relationships of ester-type local anesthetics apply. The addition of a butyl group in place of the amine on the benzene (B151609) ring of procaine gives tetracaine, highlighting how structural modifications impact properties. nih.gov Butacaine's structure includes dibutylamino and propyl groups in its intermediate chain and amino terminus, respectively nih.govwikipedia.org, which would be expected to influence its lipid solubility and interaction with target sites compared to the diethylamino and ethyl groups in procaine wikipedia.orgnih.gov or the dimethylamino and butylamino groups in tetracaine wikipedia.orgnih.gov.

Biophysical Characterization of Membrane Effects vs. Other Local Anesthetics

Local anesthetics interact with biological membranes, influencing their physicochemical properties such as fluidity, order, microviscosity, and permeability. nih.gov These interactions are considered to play a role in their mechanism of action, in addition to their primary target, voltage-gated sodium channels. nih.govmhmedical.com Amphiphilic local anesthetics interact hydrophobically and electrostatically with lipid bilayers. nih.gov Studies have shown that local anesthetics can increase membrane fluidity by acting on the hydrocarbon interior. nih.gov

Research comparing tetracaine and procaine demonstrated that these local anesthetics bind rapidly and reversibly to simple bilayer membranes and permeate across them at a slower rate. scirp.org The unionized form of each anesthetic partitions more readily into membranes than the ionized form. scirp.org More hydrophobic tetracaine showed greater partitioning into membranes compared to procaine. scirp.org While direct biophysical characterization of butacaine sulfate's membrane effects compared to procaine and tetracaine was not explicitly found, its amphiphilic nature and chemical structure suggest it would also interact with lipid bilayers, with the extent of interaction likely related to its lipid solubility. The interaction with lipid bilayers and the resulting modification of membrane properties can influence the function of embedded proteins, including ion channels. nih.gov

Differential Potency in Ion Channel Modulation Across Analogues

Local anesthetics primarily exert their effects by blocking voltage-gated sodium channels, thereby inhibiting the initiation and conduction of nerve impulses. mhmedical.comwikipedia.orgwikipedia.orgnih.gov They bind to a receptor site within the sodium channel, typically in the open or inactivated states, leading to a use-dependent or phasic block. nih.govderangedphysiology.comslideshare.net While sodium channels are the primary target, local anesthetics can also interact with other ion channels, including potassium and calcium channels, and G-protein-coupled receptors, which may contribute to their analgesic effects or side effects. mhmedical.comnih.gov

The potency of local anesthetics in modulating ion channels, particularly sodium channels, varies significantly among different analogues. This differential potency is closely linked to their physicochemical properties, such as lipid solubility and pKa. nih.govderangedphysiology.com More lipid-soluble agents generally exhibit higher potency because a larger proportion of molecules can penetrate the nerve membrane to reach the intracellular binding site on the sodium channel. derangedphysiology.comumontreal.ca

Based on the general classification of local anesthetics by potency and duration, procaine is considered to have low potency, while tetracaine is classified as having high potency. nih.gov This difference is consistent with tetracaine's higher lipid solubility compared to procaine. scirp.orgderangedphysiology.comumontreal.ca Although specific data on this compound's precise potency relative to procaine and tetracaine in ion channel modulation were not found in the provided snippets, its position within the ester class and its structural differences would dictate its interaction affinity and efficacy at the sodium channel binding site, leading to a distinct potency profile. The affinity of local anesthetics for the binding site can be voltage and frequency-dependent. slideshare.net

Structure-Based Comparisons for Anesthetic Potency and Onset of Action

The anesthetic potency and onset of action of local anesthetics are significantly influenced by their chemical structure and resulting physicochemical properties. mhmedical.comnih.govderangedphysiology.com Key properties include lipid solubility, pKa, and protein binding. nih.govderangedphysiology.com

Lipid solubility is a primary determinant of potency. nih.govderangedphysiology.comumontreal.ca The aromatic group confers lipid solubility, allowing the unionized form of the drug to cross the lipid nerve membrane. derangedphysiology.comumontreal.canih.gov Higher lipid solubility generally correlates with increased potency. derangedphysiology.comumontreal.ca The length and nature of the intermediate chain and the substituents on the amino group also influence lipid solubility. nih.govderangedphysiology.com

The pKa of a local anesthetic affects its ionization state at physiological pH. derangedphysiology.commdpi.com The unionized form is necessary for membrane penetration, while the ionized form is generally considered to be the active species that binds to the intracellular receptor site on the sodium channel. derangedphysiology.com A lower pKa means a higher proportion of the drug is in the unionized form at physiological pH, which can lead to a faster onset of action due to more rapid membrane penetration. derangedphysiology.commdpi.com

Protein binding influences the duration of action; higher protein binding is associated with a longer duration. nih.govderangedphysiology.comumontreal.ca

Comparing procaine and tetracaine based on these principles:

Procaine: Has lower lipid solubility and a relatively higher pKa compared to tetracaine. derangedphysiology.comumontreal.ca This contributes to its lower potency and slower onset of action. nih.govnih.gov

Tetracaine: Possesses higher lipid solubility and a pKa that, while still in the range of other local anesthetics, contributes to its high potency. nih.govderangedphysiology.comumontreal.ca Its onset is slower compared to some other agents despite its potency. nih.gov

Here is a table summarizing some comparative properties based on the search results for procaine and tetracaine, which provides context for understanding butacaine's potential profile within this class:

PropertyProcaine wikipedia.orgnih.govnih.govumontreal.caTetracaine wikipedia.orgnih.govnih.govumontreal.caThis compound nih.govwikipedia.orgnih.govnih.gov
Chemical ClassAmino EsterAmino EsterAmino Ester
PotencyLowHighNot explicitly stated in snippets
Onset of ActionSlowLonger latency periodNot explicitly stated in snippets
Duration of ActionShortLongNot explicitly stated in snippets
Lipid SolubilityLowerHigherExpected to be higher than procaine based on structure
pKa~8.9 umontreal.caNot explicitly stated in snippets (typically ~8-9 for local anesthetics derangedphysiology.com)Not explicitly stated in snippets
Protein Binding~5% umontreal.caNot explicitly stated in snippets (higher binding associated with longer duration derangedphysiology.comumontreal.ca)Not explicitly stated in snippets
PubChem CID4914 (base), 5795 (HCl) nih.govnih.gov5411 (base) nih.gov120185 (sulfate) nih.govnih.gov

Emerging Research Areas and Future Directions in Butacaine Sulfate Studies

Advanced Drug Delivery Systems and Nanotechnology Applications (Theoretical)

Theoretical applications of advanced drug delivery systems and nanotechnology for butacaine (B1662465) sulfate (B86663) could focus on improving its targeted delivery and potentially extending its duration of action, although practical applications in humans would need to consider the compound's established use and safety profile. Advanced drug delivery systems aim to enhance drug solubility, limit degradation, and improve targeting nih.gov. Nanotechnology, involving materials and devices at the nanoscale, offers possibilities for improved physical, chemical, and biological properties of drugs eurekaselect.com. Theoretical concepts in this area for butacaine sulfate might explore its encapsulation in nanoparticles or liposomes to achieve localized delivery to specific tissues, potentially reducing systemic exposure and increasing efficacy at the target site. nih.gov Polymeric carriers and stealth coatings like polyethylene (B3416737) glycol (PEG) have been investigated for other agents to prolong circulation time and reduce immunogenicity, concepts that could theoretically be applied to this compound or its analogues for sustained release nih.gov. The design and development of such systems would consider the physicochemical principles governing drug release mechanisms and kinetics within these nanocarriers. uvic.ca

Application in Cellular and Subcellular Research Models (e.g., Mitochondrial Studies)

Butacaine has been utilized in cellular and subcellular research models to investigate its effects on various biological processes. Studies have explored the interaction between butacaine and rat liver mitochondria, specifically examining its impact on adenine (B156593) nucleotide binding and translocation. nih.gov Research indicates that butacaine can inhibit adenine nucleotide translocation across the mitochondrial inner membrane. nih.gov This effect appears to be on the transport process itself rather than altering the binding sites for adenine nucleotides on the carrier. nih.gov Another study investigated the effect of butacaine on energy-dependent contraction of swollen heart mitochondria, suggesting activation by butacaine. drugbank.com Butacaine's interaction with phospholipids (B1166683) in cell membranes has also been observed, potentially decreasing membrane fluidity and increasing rigidity, as evidenced by turbidity changes in phospholipid dispersions. bibliotekanauki.pl Furthermore, butacaine has been used in studies examining the effects of various agents on mammalian cells in culture. drugbank.com Research applications in cellular models can help understand the mechanisms of action of butacaine at a fundamental level, including its interactions with cellular components like mitochondria and membranes. nih.govbibliotekanauki.pl

Computational Design of Targeted this compound Analogues

Computational methods play a role in the theoretical design of targeted drug analogues. The computational design of this compound analogues would involve using techniques such as molecular modeling, docking studies, and Quantitative Structure-Activity Relationship (QSAR) analysis to predict how modifications to the butacaine structure might affect its interaction with specific biological targets, such as sodium channels or other potential binding sites. uogqueensmcf.com This approach can help identify promising structural modifications that could lead to compounds with improved potency, selectivity, or altered pharmacokinetic properties. Computational modeling can provide insights into the binding affinity and orientation of butacaine analogues within target molecules. The theoretical design process often involves generating a computational model based on available structural data and applying parameters to predict molecular behavior and interactions. uogqueensmcf.com

Integration of Omics Technologies in this compound Research

The integration of omics technologies, including genomics, proteomics, and metabolomics, could provide a comprehensive understanding of the biological effects of this compound at a systems level. Genomics could be used to study how this compound might influence gene expression profiles in cells or tissues. Proteomics could investigate changes in protein abundance and modifications in response to this compound exposure, potentially identifying affected pathways or protein targets. iarc.fr Metabolomics could analyze alterations in the metabolic profile, revealing the downstream effects of this compound on cellular metabolism. iarc.fr While general omics studies exist in areas like microbial metabolism of sulfates nih.govnih.gov and drug effects on cellular processes iarc.fr, specific integrated omics research focused solely on this compound was not prominently found in the search results. However, theoretically, applying these high-throughput technologies could uncover novel mechanisms of action, identify biomarkers of exposure or response, and provide a more complete picture of this compound's biological impact in research settings. iarc.fr

Q & A

Q. What are the validated methods for synthesizing and characterizing Butacaine sulfate in laboratory settings?

To synthesize this compound, researchers often follow esterification and salt formation protocols. Key steps include reacting 3-(dibutylamino)-1-propanol with p-aminobenzoic acid under acidic conditions, followed by sulfation. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (≥98%), and mass spectrometry for molecular weight verification (C₁₈H₃₀N₂O₂·H₂O₄S, molecular weight 406.5 g/mol) . Purity standards should align with pharmacopeial guidelines (e.g., USP/NF monographs), referencing certified reference materials .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used due to its specificity for aromatic amines. Gas chromatography-mass spectrometry (GC-MS) is preferred for trace analysis in pharmacokinetic studies. Method validation should include linearity (R² > 0.99), recovery rates (85–115%), and limits of detection (LOD < 0.1 µg/mL). Cross-validate results with ion-exchange chromatography to address matrix interference .

Q. How can researchers ensure reproducibility of this compound’s anesthetic efficacy in preclinical models?

Standardize animal models (e.g., rodent nerve-block assays) by controlling variables such as injection volume (0.1–0.3 mL), pH (5.0–7.4), and temperature (37°C). Use blinded randomization and positive controls (e.g., procaine). Report efficacy as duration of sensory blockade (minutes) and motor function recovery. Replicate findings across at least three independent experiments to account for biological variability .

Advanced Research Questions

Q. How do discrepancies in reported EC₅₀ values for this compound’s sodium channel inhibition arise, and how can they be resolved?

Variations in EC₅₀ (e.g., 0.8 µM vs. 1.2 µM in electrophysiological studies) may stem from differences in voltage-clamp protocols or cell lines (HEK293 vs. Xenopus oocytes). To resolve contradictions, perform meta-analyses of raw datasets, applying unified normalization methods. Validate findings using patch-clamp assays under standardized conditions (e.g., holding potential −80 mV, test pulse −20 mV) .

Q. What mechanisms underlie this compound’s tissue-specific toxicity, and how can they be systematically investigated?

Toxicity profiling should integrate transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress in hepatocytes) and metabolomics (LC-MS) to detect reactive intermediates. Compare in vitro cytotoxicity (IC₅₀ in HepG2 cells) with in vivo histopathology (rodent liver/kidney sections). Dose-response studies must account for metabolic activation via cytochrome P450 isoforms (e.g., CYP3A4) .

Q. What experimental designs are optimal for studying this compound’s stability under physiological conditions?

Conduct accelerated stability studies by incubating the compound in simulated body fluid (pH 7.4, 37°C) and analyzing degradation products via LC-MS/MS. Monitor hydrolysis of the ester bond (major degradation pathway) and sulfonic acid formation. Apply Arrhenius kinetics to predict shelf-life, ensuring compliance with ICH guidelines for photostability (ICH Q1B) .

Q. How can synergistic interactions between this compound and adjuvants (e.g., epinephrine) be rigorously evaluated?

Employ isobolographic analysis to determine additive/synergistic effects. Fixed-ratio combinations (e.g., 1:1, 1:3) should be tested in vivo for blockade duration and systemic absorption (plasma concentration via HPLC). Statistical models (e.g., Chou-Talalay method) quantify synergy indices (CI < 1 indicates synergy) .

Methodological Considerations

  • Data Interpretation : Address conflicting results by conducting sensitivity analyses (e.g., subgroup stratification by pH or concentration). Use funnel plots to assess publication bias in meta-analyses .
  • Regulatory Compliance : Adhere to FDA Unique Ingredient Identifier (PAU39W3CVB) and EMA XEVMPD coding (SUB00907MIG) for translational studies .
  • Ethical Reporting : Disclose limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) and provide raw data in supplementary materials to enable replication .

Retrosynthesis Analysis

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Reactant of Route 2
Butacaine sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.